(Z)-2-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
CAS No.: 865182-46-3
Cat. No.: VC5151452
Molecular Formula: C17H12FN3O3S2
Molecular Weight: 389.42
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865182-46-3 |
|---|---|
| Molecular Formula | C17H12FN3O3S2 |
| Molecular Weight | 389.42 |
| IUPAC Name | 2-fluoro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
| Standard InChI | InChI=1S/C17H12FN3O3S2/c1-2-9-21-14-8-7-11(26(19,23)24)10-15(14)25-17(21)20-16(22)12-5-3-4-6-13(12)18/h1,3-8,10H,9H2,(H2,19,23,24) |
| Standard InChI Key | FYUALWLJAUDRQZ-JZJYNLBNSA-N |
| SMILES | C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=CC=C3F |
Introduction
(Z)-2-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound belonging to the class of benzamide derivatives. It features a unique structural arrangement, including a fluorine atom and a sulfonamide group, which are known for their pharmacological properties. This compound is of particular interest in medicinal chemistry due to its potential applications in developing pharmaceuticals targeting various diseases.
Synthesis and Characterization
The synthesis of (Z)-2-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide involves multiple steps, requiring precise control over reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are used to confirm the structure of intermediates and the final product.
Potential Applications
Research suggests that compounds with similar structures may exhibit inhibitory effects on certain enzymes involved in disease pathways, indicating potential therapeutic applications in oncology or infectious diseases. The presence of both the fluorine atom and the sulfonamide group may enhance binding affinity and selectivity to biological targ
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume